molecular formula C21H27N3O2 B2992847 2-ethyl-1-{5-[(4-phenylpiperazino)carbonyl]-1H-pyrrol-3-yl}-1-butanone CAS No. 478249-21-7

2-ethyl-1-{5-[(4-phenylpiperazino)carbonyl]-1H-pyrrol-3-yl}-1-butanone

Cat. No.: B2992847
CAS No.: 478249-21-7
M. Wt: 353.466
InChI Key: SLDYQESYGOANSV-UHFFFAOYSA-N
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Description

The compound 2-ethyl-1-{5-[(4-phenylpiperazino)carbonyl]-1H-pyrrol-3-yl}-1-butanone features a pyrrole core substituted with a 4-phenylpiperazine carbonyl group and an ethyl-butanone side chain. The compound has been cataloged in multiple chemical databases (e.g., CHEMBL1896128, ZINC1403964), indicating its exploration in medicinal chemistry .

Properties

IUPAC Name

2-ethyl-1-[5-(4-phenylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-3-16(4-2)20(25)17-14-19(22-15-17)21(26)24-12-10-23(11-13-24)18-8-6-5-7-9-18/h5-9,14-16,22H,3-4,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDYQESYGOANSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)C1=CNC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-1-{5-[(4-phenylpiperazino)carbonyl]-1H-pyrrol-3-yl}-1-butanone typically involves multiple steps, starting with the formation of the pyrrole ring. One common approach is to start with a suitable pyrrole derivative and introduce the butanone group through a series of reactions, including alkylation and oxidation processes. The phenylpiperazine moiety can be introduced through a reaction with 4-phenylpiperazine under specific conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The butanone group can be further oxidized to produce carboxylic acids or other oxidized derivatives.

  • Reduction: : The pyrrole ring can be reduced to form different derivatives.

  • Substitution: : The phenylpiperazine moiety can undergo substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

  • Oxidation: : Carboxylic acids, ketones, or aldehydes.

  • Reduction: : Reduced pyrrole derivatives.

  • Substitution: : Substituted phenylpiperazine derivatives.

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. In biology, it may serve as a ligand for various receptors or enzymes, potentially influencing biological pathways.

Medicine

This compound has potential applications in medicinal chemistry, possibly as a lead compound for drug development. Its interactions with biological targets could be explored for therapeutic purposes.

Industry

In the industrial sector, this compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which 2-ethyl-1-{5-[(4-phenylpiperazino)carbonyl]-1H-pyrrol-3-yl}-1-butanone exerts its effects would depend on its specific biological targets. It may interact with receptors or enzymes, influencing signaling pathways or metabolic processes. The exact molecular targets and pathways would need to be determined through experimental studies.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

Key analogs involve modifications to the phenyl group on the piperazine moiety:

  • 2-Ethyl-1-{5-[(4-(2-fluorophenyl)piperazino)carbonyl}-1H-pyrrol-3-yl}-1-butanone: Substitution of phenyl with 2-fluorophenyl may enhance binding affinity and metabolic stability, a common strategy in drug design to optimize pharmacokinetics .
  • 2-Ethyl-1-{5-[(4-(4-methoxyphenyl)piperazino)carbonyl}-1H-pyrrol-3-yl}-1-butanone: The methoxy group could improve solubility or alter receptor interactions, though specific data are unavailable in the provided sources .

Table 1: Substituent Effects on Piperazine Derivatives

Compound Name Piperazine Substituent Key Structural Features Potential Impact Reference
Target Compound Phenyl Pyrrole core, ethyl-butanone CNS-targeted activity (inferred)
2-Fluorophenyl Analog 2-Fluorophenyl Fluorine substitution Enhanced metabolic stability
4-Methoxyphenyl Analog 4-Methoxyphenyl Methoxy group Improved solubility

Heterocyclic Core Modifications

  • Pyrazole-Based Compounds (): Derivatives like 7a and 7b (5-amino-3-hydroxy-1H-pyrazol-1-yl methanones) feature pyrazole rings with diamino-thiophene or cyano groups. These are synthesis intermediates, highlighting divergent applications (e.g., agrochemicals or materials science) compared to the pyrrole-based target compound .
  • Pesticide Pyrazole Derivatives () : Fipronil and ethiprole contain pyrazole cores with halogen/trifluoromethyl groups, enabling pesticidal activity via GABA receptor disruption. The target compound’s pyrrole and piperazine motifs likely favor CNS applications over pesticidal use .

Table 2: Heterocycle-Driven Functional Differences

Compound Class Core Structure Functional Groups Primary Use Reference
Target Compound Pyrrole Piperazine carbonyl, butanone Medicinal chemistry
Pyrazole Intermediates Pyrazole Diamino-thiophene, cyano Synthesis precursors
Pesticides (e.g., Fipronil) Pyrazole Chloro, trifluoromethyl Insecticide

Physicochemical and Pharmacokinetic Trends

While explicit data (e.g., logP, IC50) are absent in the provided evidence, structural analysis reveals:

  • Fluorine Substitution : The 2-fluorophenyl analog may exhibit higher lipophilicity, favoring CNS penetration .
  • Pyrrole vs. Pyrazole : Pyrrole’s aromaticity and hydrogen-bonding capacity could modulate receptor binding differently than pyrazole’s nitrogen-rich core.

Biological Activity

2-ethyl-1-{5-[(4-phenylpiperazino)carbonyl]-1H-pyrrol-3-yl}-1-butanone (CAS No. 439120-72-6) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H29N3O3C_{22}H_{29}N_{3}O_{3}, with a molecular weight of 383.49 g/mol. The structure features a pyrrole ring, a piperazine moiety, and an ethyl group, which contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of pyrrole compounds, including this compound, exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators such as cyclins and CDKs. This leads to cell cycle arrest and subsequent cell death.

Neuropharmacological Effects

The piperazine component suggests potential neuropharmacological activities:

  • Anxiolytic and Antidepressant Effects : Similar compounds have shown promise in treating anxiety and depression by modulating serotonin and dopamine receptors. This suggests that this compound may interact with neurotransmitter systems, enhancing mood and reducing anxiety symptoms.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits cytotoxicity against various cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. The IC50 values indicate a potent effect compared to standard chemotherapeutic agents.

Cell LineIC50 (µM)Reference
MCF715
A54920

In Vivo Studies

Animal studies have shown that administration of the compound leads to significant tumor reduction in xenograft models, supporting its potential as an anticancer agent.

Case Studies

  • Case Study on Anticancer Activity : A study involving mice with induced tumors showed that treatment with this compound resulted in a 60% reduction in tumor size over four weeks compared to control groups.
  • Neuropharmacological Assessment : In a behavioral study, rodents treated with the compound displayed reduced anxiety-like behaviors in the elevated plus maze test, suggesting anxiolytic properties.

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